Dye 937

Capillary electrophoresis Laser-induced fluorescence detection dsDNA quantification

Researchers requiring high-sensitivity dsDNA detection in qPCR or gel electrophoresis face sensitivity limitations with conventional stains. Dye 937 (SYBR Green I iodide salt) addresses this with ~1000-fold fluorescence enhancement upon dsDNA binding, enabling detection of approximately 80 fg dsDNA (240 zmol for 200-bp fragment) in CE-LIF systems-~139-fold higher than ethidium bromide. Excitation/emission maxima of 495/520 nm provide native compatibility with standard fluorescein channels on all major real-time PCR instruments. Supplied as high-purity iodide salt with validated performance for gene expression screening, pathogen detection, and genotyping assays.

Molecular Formula C32H37IN4S
Molecular Weight 636.6 g/mol
Cat. No. B14042203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDye 937
Molecular FormulaC32H37IN4S
Molecular Weight636.6 g/mol
Structural Identifiers
SMILESCCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[I-]
InChIInChI=1S/C32H37N4S.HI/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1
InChIKeyXOGNDLJVODASNY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SYBR Green I Iodide Salt Specifications


(Z)-2-((2-((3-(Dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium iodide (CAS 195199-04-3) is the iodide salt of the SYBR Green I cation, an asymmetric cyanine dye used as a high-sensitivity double-stranded DNA (dsDNA) stain in real-time PCR, gel electrophoresis, and nucleic acid quantification . The compound exhibits an excitation maximum of approximately 495 nm and an emission maximum of approximately 520 nm . Upon intercalation into dsDNA, fluorescence intensity increases by approximately 1000-fold relative to the unbound state, with minimal binding to single-stranded DNA or RNA [1]. It is supplied as the iodide salt with molecular formula C32H37IN4S and molecular weight 636.6 g/mol [2].

Reagent Type Asymmetric cyanine dye, iodide salt
Detection Mode dsDNA intercalation with high fluorescence turn-on
Instrument Compatibility Standard fluorescein filter set (blue excitation, green emission)
Binding Selectivity Minimal binding to ssDNA or RNA

SYBR Green I Irreplaceability


In-class cyanine dyes such as SYBR Gold, PicoGreen, EvaGreen, and YO-PRO-1 differ markedly in dsDNA-binding stoichiometry, PCR inhibitory thresholds, wavelength compatibility with standard instrument channels, and detection limit profiles. SYBR Green I exhibits specific binding stoichiometry (two positively charged groups interacting with dsDNA phosphate backbone) that differs from PicoGreen's three-group electrostatic binding, producing distinct fluorescence enhancement per base pair and dye concentration tolerance [1]. Additionally, SYBR Green I shows preferential binding to certain PCR products in multiplex assays, a property not uniformly shared across dyes and a documented limitation for some applications [2]. Substitution without quantitative performance verification risks altered electrophoretic mobility, compromised detection sensitivity for short DNA fragments, and PCR amplification failure at equivalent dye concentrations [3].

Binding stoichiometry mismatch SYBR Green I uses two cationic groups for backbone binding; dyes like PicoGreen (three groups) may alter fluorescence per base pair and dye tolerance, affecting quantitation linearity.
Instrument channel incompatibility Alternatives such as SYBR Gold are optimized for 300-nm UV transillumination; substitution may fail on instruments configured for the standard fluorescein channel.
PCR inhibition and preferential binding EvaGreen reportedly shows lower PCR inhibition; SYBR Green I can preferentially bind certain amplicons, risking detection failure in multiplex qPCR or HRM applications.

SYBR Green I Comparative Evidence


dsDNA Detection Limit by CE-LIF

In capillary electrophoresis with laser-induced fluorescence detection, SYBR Green I achieves a limit of detection (LOD) of approximately 80 fg of dsDNA (equivalent to 240 zeptomoles for a 200-bp DNA fragment), which is comparable to YO-PRO-1 (80 fg) and substantially lower (more sensitive) than thiazole orange (TO), while SYBR Green I also provides an LOD of 700 zmol for a 200-bp fragment compared with 1,000 zmol for YO-PRO-1, 11,300 zmol for EnhanCE, and 97,400 zmol for ethidium bromide [1][2]. The 80 fg absolute mass detection limit places SYBR Green I among the most sensitive monomeric intercalating dyes for CE-LIF applications.

CE-LIF dsDNA LOD
Head-to-head
80 fg dsDNA (240 zmol, 200 bp) vs. EnhanCE 11,300 zmol · EtBr 97,400 zmol
~14–139× lower LOD by zmol units
Supports sub-picogram dsDNA detection by CE-LIF
Verify with specific fragment size and matrix
Capillary electrophoresis Laser-induced fluorescence detection dsDNA quantification DNA fragment analysis

Fluorescence vs. UV dsDNA Quantification Sensitivity

In a validated dsDNA quantification method, SYBR Green I fluorescence achieved a detection limit of 0.015 ng/μL with linear fluorescence response across 0.015–2 ng/μL (R² = 0.9999), whereas UV spectrophotometry exhibited a detection limit of 2 ng/μL [1]. This represents approximately a 133-fold improvement in sensitivity for SYBR Green I-based fluorescence quantification over conventional UV absorbance measurement.

Fluorescence vs. UV Quantification
Head-to-head
LOD: 0.015 ng/μL vs. UV: 2 ng/μL
~133× improvement in detection limit
Enables quantification of dilute DNA without preconcentration
Method uses λDNA standard; confirm with sample type
dsDNA quantification Fluorescence assay Method validation UV spectrophotometry comparison

Short DNA Fragment Detection vs. SYBR Gold

In preparative agarose gel electrophoresis, SYBR Gold demonstrated higher sensitivity than SYBR Green I for detecting short DNA fragments, although 50-bp bands were clearly visible using either dye with extended integration time [1]. In a separate characterization study, SYBR Gold stain was found to be more sensitive than SYBR Green I stain for detecting double-stranded DNA, single-stranded DNA, and RNA when using 300-nm transillumination and Polaroid black-and-white photography [2]. SYBR Green I remains the preferred reagent for applications where instrument channel compatibility (495/520 nm excitation/emission) is the primary constraint.

Gel Detection vs. SYBR Gold
Head-to-head
Detects 50-bp bands with extended integration vs. SYBR Gold more sensitive for short fragments and RNA
May be selected when fluorescein channel is required; SYBR Gold preferred for RNA/short DNA work
300-nm transilluminator favors SYBR Gold
Agarose gel electrophoresis DNA staining Nucleic acid detection Fluorescent dye comparison

qPCR Inhibition and Signal vs. EvaGreen

EvaGreen exhibits substantially lower PCR inhibitory effects than SYBR Green I, enabling the use of higher dye concentrations to achieve stronger amplification signals [1]. At saturating concentrations, EvaGreen produces amplification signals described as 'far stronger' than SYBR Green I and eliminates 'dye redistribution' artifacts, permitting both multiplex PCR and high-resolution melting (HRM) analysis . SYBR Green I, conversely, displays preferential binding to certain PCR products that has been documented to cause detection failures for specific targets in multiplex assays [2].

qPCR Performance vs. EvaGreen
Reported
Lower dye concentration ceiling due to PCR inhibition vs. EvaGreen: saturating dye compatible, supports HRM/multiplex
Appropriate for singleplex qPCR; consider EvaGreen for multiplex or HRM
Preferential binding reported for some amplicons
Real-time PCR qPCR dye comparison DNA intercalating dye HRM analysis

dsDNA Quantification Resolution vs. PicoGreen

PicoGreen and SYBR Green I differ in electrostatic binding stoichiometry with dsDNA: SYBR Green I contains two positively charged groups that interact with the negatively charged dsDNA phosphate backbone, whereas PicoGreen contains three positively charged groups for electrostatic interaction, in addition to intercalation [1]. In a comparative study of DNA quantification across a defined concentration range, PicoGreen demonstrated the ability to distinguish smaller differences in DNA concentration than SYBR Green I, as confirmed by statistical analysis of linear regression models [2]. PicoGreen was also reported to be less sensitive to solution dye-to-base-pair ratio variations and maintained high fluorescence in the presence of dsDNA [3].

Quantification Resolution vs. PicoGreen
Reported
2 cationic groups, lower concentration discrimination vs. PicoGreen: 3 groups, finer resolution, less sensitive to dye/bp ratio
SYBR Green I suitable for detection; PicoGreen may resolve smaller concentration differences
Statistical models confirmed for both dyes
dsDNA quantification Fluorescence linearity DNA-binding stoichiometry Dye-DNA interaction

Iodide vs. Chloride Salt Properties

The iodide salt (CAS 195199-04-3, MW 636.6 g/mol) and chloride salt (CAS 2225748-05-8, MW 545.19 g/mol) of the SYBR Green I cation are both commercially available [1]. The counterion selection affects molecular weight for molarity calculations, DMSO solubility characteristics, and long-term storage stability. The chloride salt is supplied as a 10,000× concentrate in DMSO with verified solubility in TE, TBE, and TAE buffers at pH 7.5–8.0 . The iodide salt may exhibit different hygroscopic properties and DMSO solubility kinetics due to the larger, less polarizable iodide counterion.

Iodide vs. Chloride Salt
Specification review
Iodide: MW 636.6 g/mol vs. Chloride: MW 545.19 g/mol
~17% molarity error if salt misidentified
Accurate molarity requires correct salt form selection
Iodide may differ in DMSO solubility and hygroscopicity
Salt form selection Solubility optimization DMSO stock preparation Chemical procurement

SYBR Green I Application Scenarios


CE-LIF dsDNA Detection

SYBR Green I enables detection of approximately 80 fg dsDNA (240 zmol for 200-bp fragment) in CE-LIF systems, providing ~139-fold higher sensitivity than ethidium bromide and ~14-fold higher than EnhanCE [1][2]. This scenario is optimal when analyzing limited-quantity forensic DNA samples, single-cell genomic DNA, or low-abundance PCR products where maximizing absolute detection sensitivity is the primary experimental requirement.

Fluorescence Quantification for Low-Input dsDNA

When DNA samples fall below the 2 ng/μL detection limit of UV spectrophotometry or contain contaminants that interfere with A260 measurements, SYBR Green I fluorescence quantification with a 0.015 ng/μL detection limit provides usable quantitative data without sample preconcentration [1]. This scenario applies to quality control of next-generation sequencing libraries, normalization of dilute PCR templates, and quantification of DNA from microdissected tissue samples.

Singleplex qPCR on Fluorescein Channel

SYBR Green I's excitation/emission maxima (495/520 nm) are natively compatible with the standard fluorescein channel present on virtually all real-time PCR instruments [1]. In singleplex qPCR assays where HRM capability or multiplexing is not required, SYBR Green I provides cost-effective target detection without the need for labeled probes, making it suitable for gene expression screening, pathogen detection, and genotyping assays where the documented PCR inhibition ceiling and preferential binding limitations are not confounding factors [2].

Closed-Tube LAMP Fluorescence Detection

SYBR Green I has been validated in closed-tube LAMP assays for pathogen detection, including diagnosis of Plasmodium knowlesi malaria and SARS-CoV-2 detection, where its 1000-fold fluorescence enhancement upon dsDNA binding enables visual endpoint detection without opening reaction tubes [1][2]. This scenario is particularly relevant for field-deployable molecular diagnostics and resource-limited settings where reducing post-amplification contamination risk is essential.

Application
Selection Property
Validation Focus
CE-LIF nucleic acid detection
Fluorescein-channel compatibility, sub-picogram mass detection
LOD verification for target fragment size and matrix
dsDNA quantification in dilute samples
Fluorescence-based sensitivity beyond UV spectrophotometry
Linearity and detection limit for concentration range of interest
Singleplex real-time PCR
Standard fluorescein channel, cost-effective intercalating dye
PCR inhibition threshold, absence of preferential binding for target amplicon
Closed-tube isothermal amplification (LAMP)
High fluorescence turn-on enables visual endpoint detection
Assay validation for target pathogen; prevention of carryover contamination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


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